molecular formula C20H19NO2S2 B12152103 3-(2-Aminophenylthio)-3-(4-methoxyphenyl)-1-(2-thienyl)propan-1-one

3-(2-Aminophenylthio)-3-(4-methoxyphenyl)-1-(2-thienyl)propan-1-one

Cat. No.: B12152103
M. Wt: 369.5 g/mol
InChI Key: KPXQDJLSKLMPBH-UHFFFAOYSA-N
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Description

3-(2-Aminophenylthio)-3-(4-methoxyphenyl)-1-(2-thienyl)propan-1-one is a complex organic compound that features a combination of aromatic rings and functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Aminophenylthio)-3-(4-methoxyphenyl)-1-(2-thienyl)propan-1-one typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the thioether linkage: This can be achieved by reacting 2-aminophenylthiol with a suitable electrophile.

    Aldol condensation: The intermediate product can undergo aldol condensation with 4-methoxybenzaldehyde.

    Cyclization and functional group modifications: Further reactions may involve cyclization and introduction of the thienyl group.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the thioether and amino groups.

    Reduction: Reduction reactions could target the carbonyl group, converting it to an alcohol.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, nucleophiles like amines or thiols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In organic synthesis, this compound could serve as an intermediate for the preparation of more complex molecules.

Biology

Medicine

In medicinal chemistry, derivatives of this compound could be investigated for their pharmacological properties, such as anti-inflammatory or anticancer activities.

Industry

In material science, the compound might be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action would depend on the specific application. For instance, in a biological context, the compound might interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-Aminophenylthio)-3-phenylpropan-1-one
  • 3-(4-Methoxyphenyl)-1-(2-thienyl)propan-1-one
  • 3-(2-Aminophenyl)-1-(2-thienyl)propan-1-one

Uniqueness

The unique combination of functional groups and aromatic rings in 3-(2-Aminophenylthio)-3-(4-methoxyphenyl)-1-(2-thienyl)propan-1-one may confer distinct chemical and biological properties compared to its analogs. This uniqueness could be leveraged in designing compounds with specific desired activities.

Properties

Molecular Formula

C20H19NO2S2

Molecular Weight

369.5 g/mol

IUPAC Name

3-(2-aminophenyl)sulfanyl-3-(4-methoxyphenyl)-1-thiophen-2-ylpropan-1-one

InChI

InChI=1S/C20H19NO2S2/c1-23-15-10-8-14(9-11-15)20(13-17(22)19-7-4-12-24-19)25-18-6-3-2-5-16(18)21/h2-12,20H,13,21H2,1H3

InChI Key

KPXQDJLSKLMPBH-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(CC(=O)C2=CC=CS2)SC3=CC=CC=C3N

Origin of Product

United States

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